5-chloro-N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of 2-chlorothiophene with a suitable benzyl halide under nucleophilic substitution conditions. The resulting intermediate is then reacted with pyridin-2-ol to introduce the pyridin-2-yloxy group. Finally, the sulfonamide group is introduced through a reaction with sulfonamide reagents under appropriate conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the thiophene ring can lead to the formation of thiophene-2-carboxylic acid.
Reduction: Reduction of the compound can result in the formation of 5-chloro-N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide with reduced functional groups.
Substitution: Substitution reactions can yield derivatives with different substituents on the benzyl or pyridine rings.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-chloro-N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide has shown potential as a bioactive molecule. It can be used to study biological processes and interactions with various biomolecules.
Medicine: This compound has been investigated for its medicinal properties, including its potential use as an antimicrobial or antifungal agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 5-chloro-N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
5-chloro-N-(3-(pyridin-2-yloxy)propan-2-yl)thiophene-2-sulfonamide
5-chloro-N-(3-(pyridin-2-yloxy)phenyl)thiophene-2-sulfonamide
5-chloro-N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonic acid
Uniqueness: 5-Chloro-N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide stands out due to its specific structural features, which include the presence of both a benzyl and a pyridin-2-yloxy group
Properties
IUPAC Name |
5-chloro-N-[(3-pyridin-2-yloxyphenyl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c17-14-7-8-16(23-14)24(20,21)19-11-12-4-3-5-13(10-12)22-15-6-1-2-9-18-15/h1-10,19H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXGXJAASUJNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.